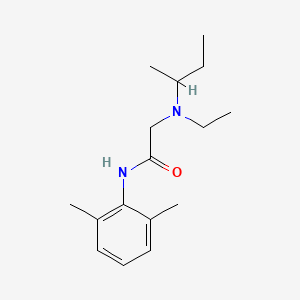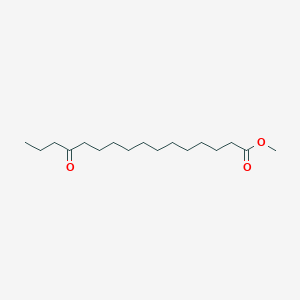
CID 71443351
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified by the Chemical Abstracts Service (CAS) number 71443351 is a chemical entity with significant interest in various scientific fields. This compound has unique properties that make it valuable for research and industrial applications.
Preparation Methods
The preparation of this compound involves several synthetic routes. One common method includes the reaction of specific aniline derivatives with thionyl chloride and N, N-dimethylformamide under controlled heating conditions . Another method involves the use of isoamyl nitrite under acidic conditions to obtain the desired product . Industrial production methods often involve large-scale reactions with optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Scientific Research Applications
The compound has a wide range of applications in scientific research. In chemistry, it is used as a reagent for various synthetic processes. In biology, it is studied for its potential effects on cellular processes and molecular pathways. In medicine, it is investigated for its therapeutic potential in treating certain diseases. Industrial applications include its use in the production of specialized materials and chemicals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
This compound can be compared with other similar chemical entities to highlight its uniqueness. Similar compounds include those with analogous structures or functional groups. For example, compounds with similar aniline derivatives or those that undergo similar chemical reactions can be considered for comparison . The unique properties of this compound, such as its specific reactivity and applications, set it apart from other similar compounds.
Properties
CAS No. |
58802-38-3 |
|---|---|
Molecular Formula |
C12H27Cl2GeP |
Molecular Weight |
345.8 g/mol |
InChI |
InChI=1S/C12H27Cl2P.Ge/c1-10(2,3)15(13,14,11(4,5)6)12(7,8)9;/h1-9H3; |
InChI Key |
GCCDWCKYOYATSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C(C)(C)C)(C(C)(C)C)(Cl)Cl.[Ge] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzene, 1,1'-[heptylidenebis(seleno)]bis-](/img/structure/B14610558.png)



![4-[4-(Dimethylamino)benzene-1-sulfonyl]-3-methylbut-2-en-1-ol](/img/structure/B14610584.png)

![2-[2-Hydroxy-4-(3-hydroxypropyl)phenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol](/img/structure/B14610595.png)






![Benzene, [(chlorocyclohexylidenemethyl)thio]-](/img/structure/B14610623.png)
